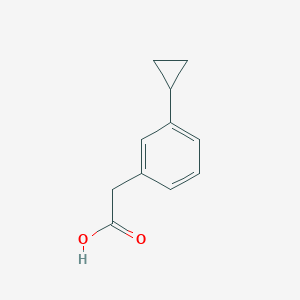

2-(3-Cyclopropylphenyl)acetic acid

Description

Overview of Phenylacetic Acid Scaffolds in Research and Development

The phenylacetic acid scaffold is a versatile building block in the synthesis of a wide range of pharmaceutical compounds. mdpi.comyoutube.com Its derivatives have been investigated for a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. youtube.comgoogle.comresearchgate.net Phenylacetic acid itself is a naturally occurring plant auxin and a metabolite in various organisms, including humans. mdpi.comnih.govwikipedia.org The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the creation of esters, amides, and other derivatives with altered physicochemical and biological properties. mdpi.com This adaptability has made the phenylacetic acid core a frequent starting point in drug discovery programs. For instance, it forms the basic structure of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. mdpi.com Furthermore, research has explored phenylacetic acid derivatives as potential agents for treating conditions such as hyperammonemia and as intermediates in the production of penicillin. wikipedia.org

The Cyclopropyl (B3062369) Group: Structural Features and Chemical Significance in Organic Molecules

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that imparts distinct properties to organic molecules. fiveable.me Its significance in medicinal chemistry has grown substantially, with an increasing number of preclinical and clinical drug candidates incorporating this moiety. nih.gov The key structural features of the cyclopropyl ring include its high degree of ring strain due to the 60° bond angles, which are a significant deviation from the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This strain results in shorter and stronger carbon-carbon bonds with enhanced p-character, giving the ring some properties reminiscent of a double bond. fiveable.menih.gov

From a medicinal chemistry perspective, the incorporation of a cyclopropyl group can lead to several beneficial effects. It can enhance the metabolic stability of a molecule by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The rigid and conformationally constrained nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. iris-biotech.deresearchgate.net Moreover, the cyclopropyl group can modulate a molecule's lipophilicity and other pharmacokinetic properties, such as brain permeability and plasma clearance. nih.goviris-biotech.de

Historical Context of Related Compounds in Academic Research

Research into phenylacetic acid and its derivatives has a long history. Phenylacetic acid was identified as a natural auxin in plants, although its hormonal effects are generally weaker than those of indole-3-acetic acid (IAA). nih.govwikipedia.org Early research in the 1980s focused on its bioactivity and distribution in the plant kingdom. researchgate.netnih.gov In the realm of synthetic chemistry and drug development, phenylacetic acid derivatives gained prominence as core structures in various therapeutic agents. google.com The development of NSAIDs containing the phenylacetic acid moiety marked a significant milestone. mdpi.com

The use of the cyclopropyl group in drug design is a more recent, yet impactful, development. nih.govscientificupdate.com Initially considered a niche structural element, its utility in enhancing drug-like properties has led to its incorporation into a growing number of approved drugs and clinical candidates over the past few decades. scientificupdate.com The strategic application of the cyclopropyl group to improve metabolic stability and target engagement has become a common tactic in modern medicinal chemistry. iris-biotech.descientificupdate.com

Rationale for Focused Investigation into 2-(3-Cyclopropylphenyl)acetic Acid

Despite the extensive research on both phenylacetic acid derivatives and cyclopropyl-containing molecules, a focused investigation into this compound is warranted due to the potential for synergistic or novel properties arising from the combination of these two moieties. The phenylacetic acid core provides a well-established pharmacophore with a carboxylic acid group that can participate in key interactions with biological targets, such as hydrogen bonding. The placement of the cyclopropyl group on the phenyl ring introduces a rigid, lipophilic substituent that can probe specific binding pockets and enhance metabolic stability.

Scope and Objectives of Research on this compound

The primary objective of a focused research program on this compound would be to synthesize the compound and thoroughly characterize its physicochemical and biological properties. The scope of such research would encompass:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to this compound and its derivatives. Full characterization of the synthesized compounds using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: Determination of key physicochemical properties, including pKa, logP, and solubility, which are crucial for understanding its drug-like potential.

Biological Screening: Evaluation of the compound's activity across a range of biological assays to identify potential therapeutic applications. This could include screening for anti-inflammatory, analgesic, anticancer, and antimicrobial activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand how modifications to the phenylacetic acid core and the cyclopropyl group affect biological activity.

Computational Modeling: Utilization of in silico methods to predict the compound's binding modes with potential biological targets and to rationalize observed SAR data.

The overarching goal would be to determine if this compound possesses unique biological activities that merit further development as a potential therapeutic agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyclopropylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBBIGITZNWWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540440-87-6 | |

| Record name | 2-(3-cyclopropylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Cyclopropylphenyl Acetic Acid

Established Synthetic Routes to 2-(3-Cyclopropylphenyl)acetic Acid

The synthesis of this compound can be approached through several strategic disconnections, highlighting the versatility of modern synthetic organic chemistry.

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of this compound suggests several viable pathways starting from commercially available or readily accessible precursors. The primary disconnection breaks the C-C bond between the phenyl ring and the acetic acid side chain, leading to a key intermediate, 3-cyclopropylbenzyl halide or a related electrophile. This, in turn, can be disconnected at the cyclopropyl-phenyl bond, suggesting a cross-coupling strategy.

Alternatively, the acetic acid moiety can be constructed from a precursor already bearing the 3-cyclopropylphenyl scaffold. This leads to precursors such as 3-cyclopropylbenzaldehyde (B1278101) or 3-cyclopropylacetophenone.

Key Precursors Identified through Retrosynthesis:

| Precursor Name | Chemical Structure | Synthetic Utility |

| 3-Cyclopropylbromobenzene | Br-C₆H₄-c-C₃H₅ | Precursor for Grignard reagent or organoborane for cross-coupling. |

| 3-Bromobenzaldehyde | Br-C₆H₄-CHO | Can undergo cyclopropanation followed by homologation to the acetic acid. |

| (3-Bromophenyl)acetic acid | Br-C₆H₄-CH₂COOH | Can undergo cyclopropanation via a suitable coupling reaction. |

| 3-Cyclopropylbenzaldehyde | c-C₃H₅-C₆H₄-CHO | Can be converted to the acetic acid via various homologation methods. |

| 1-(3-Cyclopropylphenyl)ethan-1-one | c-C₃H₅-C₆H₄-COCH₃ | Can be transformed into the target molecule via the Willgerodt-Kindler reaction followed by hydrolysis. |

Multi-step Synthesis Protocols and Key Reaction Steps

Based on the retrosynthetic analysis, a plausible multi-step synthesis of this compound can be proposed. A common and efficient approach involves a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Protocol:

Formation of the Cyclopropylboronic Acid Derivative: Cyclopropylmagnesium bromide reacts with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup to yield cyclopropylboronic acid.

Suzuki-Miyaura Coupling: The resulting cyclopropylboronic acid is coupled with a (3-bromophenyl)acetic acid ester (e.g., methyl (3-bromophenyl)acetate) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃). This step forms the crucial cyclopropyl-phenyl bond.

Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) followed by acidification to yield the final product, this compound.

An alternative route could involve the Wittig reaction on 3-cyclopropylbenzaldehyde with a phosphorus ylide derived from an α-haloacetate, followed by reduction of the resulting α,β-unsaturated ester and subsequent hydrolysis.

Optimization of Reaction Conditions for Yield and Purity

The optimization of the Suzuki-Miyaura coupling is critical for achieving high yield and purity. Key parameters to consider include the choice of catalyst, ligand, base, and solvent. For instance, using a more active catalyst system, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos or XPhos, can often improve yields and reaction times. The base and solvent system must be carefully selected to ensure solubility of the reactants and to facilitate the catalytic cycle.

Purification of the final product typically involves recrystallization or column chromatography to remove any unreacted starting materials or byproducts from the coupling and hydrolysis steps.

Derivatization Strategies and Analogue Synthesis Based on the this compound Core

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid moiety and the phenyl ring.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations.

Common Derivatization Reactions of the Carboxylic Acid:

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Esters |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amides |

| Reduction | LiAlH₄, BH₃·THF | 2-(3-Cyclopropylphenyl)ethanol |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl chlorides |

These derivatives are valuable as intermediates for further synthesis or as final products with potentially altered biological activities. For instance, amidation with various amines can lead to a library of analogues for structure-activity relationship (SAR) studies.

Modifications of the Phenyl Ring System

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the cyclopropyl (B3062369) group and the acetic acid side chain, both of which are ortho-, para-directing) will influence the position of the new substituent.

Potential Phenyl Ring Modifications:

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo- or Chloro-substituted derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivatives |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivatives |

These modifications can significantly impact the electronic properties and steric profile of the molecule, which is a key strategy in medicinal chemistry for optimizing a compound's pharmacological properties.

Stereoselective Synthesis of Enantiopure this compound and its Derivatives

The synthesis of enantiomerically pure this compound is of significant interest as the individual enantiomers may exhibit different pharmacological profiles. Stereoselective synthesis aims to produce a single enantiomer, thereby avoiding the potential for off-target effects or reduced efficacy associated with a racemic mixture. Several strategies can be employed to achieve this, primarily categorized as chiral pool synthesis, use of chiral auxiliaries, and asymmetric catalysis.

While no direct stereoselective synthesis for this compound is prominently described in the reviewed literature, principles from the synthesis of other chiral molecules can be applied. One common approach is the use of chiral auxiliaries. In this method, a racemic starting material is reacted with a single enantiomer of a chiral auxiliary to form a pair of diastereomers. These diastereomers can then be separated by conventional techniques like chromatography or crystallization. Subsequent cleavage of the auxiliary yields the desired enantiopure product.

Asymmetric catalysis represents a more elegant and atom-economical approach. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, a key step would be the stereoselective creation of the chiral center at the carbon bearing the carboxylic acid group. For instance, an asymmetric hydrogenation of a suitable α,β-unsaturated precursor could establish the chiral center. Rhodium and ruthenium complexes with chiral phosphine ligands are well-known catalysts for such transformations.

Another potential route is the stereoselective cyclopropanation of a prochiral alkene. Chiral rhodium(II) catalysts have been effectively used for asymmetric cyclopropenation reactions, and similar principles could be extended to cyclopropanation. nih.gov By using a chiral catalyst, the approach of the carbene to the double bond is controlled, leading to the preferential formation of one enantiomer of the cyclopropane (B1198618) ring.

Furthermore, enzymatic resolutions can be employed to separate enantiomers. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer unreacted. This allows for the separation of the unreacted ester from the hydrolyzed acid.

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Reagents/Techniques |

| Chiral Auxiliary | Formation and separation of diastereomers. | Evans auxiliaries, (S)-proline |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Chiral Rh or Ru phosphine complexes |

| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer. | Lipases, proteases |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | D-mannitol, L-(-)-malic acid |

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of pharmaceutical compounds and their analogues is a critical aspect of modern chemical research, aiming to reduce environmental impact and improve process safety and efficiency. For the synthesis of analogues of this compound, several green chemistry strategies can be implemented.

One of the core principles of green chemistry is the use of safer solvents and reaction conditions. nih.gov Traditional organic syntheses often rely on volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental footprint of a synthesis. nih.gov For instance, performing reactions in aqueous media can eliminate the need for toxic solvents and simplify product isolation. researchgate.net

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic routes. nih.gov These methods can lead to dramatically reduced reaction times, increased yields, and often allow for solvent-free reactions, thereby minimizing energy consumption and waste generation. nih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key consideration. Designing synthetic routes that maximize atom economy, such as addition and cycloaddition reactions, minimizes the formation of byproducts. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of Analogues | Example |

| Safer Solvents | Use of water or ethanol instead of chlorinated solvents. | Condensation reactions in aqueous media. researchgate.net |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Accelerated reaction times and higher yields. nih.gov |

| Catalysis | Use of biocatalysts or recyclable heterogeneous catalysts. | Enzymatic resolution or use of solid acid catalysts. researchgate.netresearchgate.net |

| Atom Economy | Designing reactions with minimal byproduct formation. | [3+2] cycloaddition reactions. nih.gov |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Synthesis from bio-based precursors. |

Novel Catalytic Approaches for the Formation of this compound and its Derivatives

The development of novel catalytic systems is paramount for the efficient and selective synthesis of this compound and its derivatives. Modern catalysis offers a range of tools to construct the key structural features of this molecule, including the cyclopropane ring and the phenylacetic acid moiety.

Transition metal catalysis plays a pivotal role in the formation of cyclopropane rings. Rhodium(II) and copper(I) complexes are well-established catalysts for the cyclopropanation of alkenes with diazo compounds. The choice of catalyst and ligand can influence the efficiency and stereoselectivity of this transformation. For instance, chiral rhodium(II) catalysts are highly effective for the asymmetric synthesis of cyclopropenes and could be adapted for the synthesis of chiral cyclopropanes. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing the C-C bond between the cyclopropyl group and the phenyl ring. This approach would typically involve the coupling of a cyclopropylboronic acid derivative with a substituted phenyl halide.

More recently, photocatalysis has emerged as a powerful tool in organic synthesis. Visible-light photocatalysis can be used to generate radical intermediates under mild conditions, enabling novel transformations. For example, the one-electron reduction of aryl cyclopropyl ketones using a Ru(bpy)₃²⁺ photocatalyst can initiate [3+2] cycloaddition reactions, offering a new way to functionalize the cyclopropyl moiety. nih.gov

In addition to metal-based catalysts, organocatalysis provides a complementary approach. Chiral organocatalysts can be used to promote stereoselective reactions, avoiding the use of potentially toxic and expensive metals. For instance, proline and its derivatives are effective catalysts for a variety of asymmetric transformations.

The synthesis of the acetic acid side chain can also be achieved through catalytic methods. For example, the carbonylation of a suitable benzylic halide in the presence of a palladium catalyst and carbon monoxide is a direct route to the corresponding carboxylic acid or ester.

Table 4: Novel Catalytic Approaches

| Catalytic Approach | Catalyst System | Targeted Transformation |

| Transition Metal-Catalyzed Cyclopropanation | Rhodium(II) or Copper(I) complexes | Formation of the cyclopropane ring |

| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) with phosphine ligands | Formation of the cyclopropyl-phenyl bond |

| Visible-Light Photocatalysis | Ru(bpy)₃²⁺ or other photosensitizers | Radical-mediated transformations of the cyclopropyl group |

| Asymmetric Organocatalysis | Chiral amines, phosphoric acids | Stereoselective functionalization |

| Catalytic Carbonylation | Palladium complexes with CO | Introduction of the acetic acid moiety |

Molecular Structure Elucidation and Conformational Analysis of 2 3 Cyclopropylphenyl Acetic Acid

Spectroscopic Characterization Techniques for 2-(3-Cyclopropylphenyl)acetic Acid

Spectroscopic analysis is fundamental to the characterization of this compound, offering insights into its atomic-level structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their local electronic environments and spatial relationships. The aromatic protons typically appear as a complex multiplet in the downfield region, while the benzylic protons of the acetic acid moiety and the protons of the cyclopropyl (B3062369) group resonate at characteristic upfield positions.

For the related compound, ethanoic acid, the ¹H NMR spectrum shows two distinct singlet peaks with an integrated proton ratio of 3:1, corresponding to the two different proton chemical environments. docbrown.info Similarly, in the ¹³C NMR spectrum of ethanoic acid, two separate chemical shift lines are observed, indicating two different carbon environments. docbrown.info The carbon attached to the highly electronegative oxygen atoms of the carboxylic acid group generally exhibits a higher chemical shift compared to the alkyl carbon. docbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | Multiplet | ~10-20 |

| Cyclopropyl CH₂ | Multiplet | ~5-15 |

| Benzylic CH₂ | Singlet | ~40-45 |

| Aromatic CH | Multiplet | ~7.0-7.3 |

| Carboxylic Acid OH | Broad Singlet | Not Applicable |

| Aromatic C-H | Not Applicable | ~125-130 |

| Aromatic C-Cyclopropyl | Not Applicable | ~140-145 |

| Aromatic C-CH₂COOH | Not Applicable | ~135-140 |

| Carboxylic Acid C=O | Not Applicable | ~175-180 |

Note: This is a predicted table based on typical chemical shifts for similar functional groups and requires experimental verification.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula, C₁₁H₁₂O₂. The monoisotopic mass of this compound is 176.08372 Da. uni.lu Fragmentation patterns observed in the mass spectrum can also offer structural information by revealing stable fragments of the molecule. Predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Table 2: Predicted HRMS Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.09100 | 139.3 |

| [M+Na]⁺ | 199.07294 | 153.0 |

| [M+NH₄]⁺ | 194.11754 | 148.4 |

| [M+K]⁺ | 215.04688 | 148.3 |

| [M-H]⁻ | 175.07644 | 149.0 |

| [M+Na-2H]⁻ | 197.05839 | 148.9 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption bands are those corresponding to the carboxylic acid group. A broad O-H stretching vibration is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.org A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch is expected around 1700 cm⁻¹. docbrown.info The presence of the aromatic ring and the cyclopropyl group will also give rise to characteristic C-H and C-C stretching and bending vibrations in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The π → π* transitions of the benzene (B151609) ring are expected to produce absorption bands in the UV region. The presence of the cyclopropyl and acetic acid substituents may cause a slight shift in the absorption maxima compared to unsubstituted benzene. Carbonyl groups also exhibit n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. masterorganicchemistry.com

Table 3: Expected IR and UV-Vis Absorption Maxima for this compound

| Spectroscopy | Functional Group | Expected Absorption Range |

|---|---|---|

| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O (Carbonyl) | ~1700 cm⁻¹ (strong, sharp) |

| IR | C-H (Aromatic) | ~3000-3100 cm⁻¹ |

| IR | C-H (Aliphatic) | ~2850-3000 cm⁻¹ |

| UV-Vis | π → π* (Aromatic) | ~200-280 nm |

| UV-Vis | n → π* (Carbonyl) | ~270-300 nm (weak) |

Note: This is a predicted table based on typical absorption ranges for the respective functional groups and requires experimental verification.

Advanced Crystallographic Investigations of this compound (If Applicable)

While spectroscopic data provides valuable information about the molecule's structure in solution, X-ray crystallography offers a definitive view of its arrangement in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure

As of the current date, a specific single crystal X-ray diffraction study for this compound is not publicly available in the searched resources. However, the principles of this technique can be described. Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal, a unique diffraction pattern is obtained. This pattern is then used to calculate the electron density map of the molecule, revealing the positions of individual atoms, bond lengths, and bond angles with high precision. For related acetic acid derivatives, SCXRD has been instrumental in determining their crystal structures. nih.govresearchgate.net

Should a single crystal of this compound be grown, SCXRD analysis would provide definitive data on its solid-state conformation, including the orientation of the cyclopropyl group relative to the phenyl ring and the conformation of the acetic acid side chain.

Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, we can anticipate the types of intermolecular interactions that would govern its crystal packing based on its functional groups. The most significant interaction is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids commonly form hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa.

Conformational Landscape and Dynamic Properties of this compound

The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. This flexibility arises primarily from the rotation around the single bonds connecting the cyclopropyl group to the phenyl ring and the acetic acid moiety to the phenyl ring. Understanding the conformational landscape and the energy barriers to rotation provides insight into the molecule's preferred shapes and its behavior in various environments.

Computational studies, often employing density functional theory (DFT) methods, are instrumental in mapping this potential energy surface. These calculations can predict the geometries of stable conformers, their relative energies, and the transition states that separate them. The dihedral angles, which describe the twist around the key rotatable bonds, are the primary coordinates used to define these different conformations.

For this compound, a critical dihedral angle is that between the plane of the cyclopropyl ring and the plane of the phenyl ring. Another important dihedral angle involves the orientation of the carboxylic acid group relative to the phenyl ring. The interplay of steric hindrance and electronic effects, such as conjugation and intramolecular hydrogen bonding, governs the relative stability of the possible conformers.

The dynamic properties of this compound are characterized by the energy barriers to rotation around these single bonds. These barriers determine the rate of interconversion between different conformers at a given temperature. If the energy barriers are low, the molecule can be considered highly flexible, with rapid interconversion between various conformations. Conversely, high energy barriers would lead to more rigid structures with distinct, long-lived conformers.

Experimental techniques such as variable-temperature nuclear magnetic resonance (NMR) spectroscopy can provide information about the dynamic processes occurring in solution. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to estimate the energy barriers to rotation and gain insight into the conformational dynamics.

| Parameter | Description | Hypothetical Value |

| Dihedral Angle 1 (τ1) | C(cyclopropyl)-C(aryl)-C(aryl)-C(acetic acid) | Varies with conformer |

| Dihedral Angle 2 (τ2) | C(aryl)-C(acetic acid)-C=O | Varies with conformer |

| Relative Energy (ΔE) | Energy difference between a conformer and the most stable conformer | 0 - 5 kcal/mol |

| Rotational Barrier 1 | Energy barrier for rotation around the C(aryl)-C(cyclopropyl) bond | 2 - 8 kcal/mol |

| Rotational Barrier 2 | Energy barrier for rotation around the C(aryl)-C(acetic acid) bond | 1 - 6 kcal/mol |

Structure Activity Relationship Sar Studies of 2 3 Cyclopropylphenyl Acetic Acid and Its Analogues

Elucidating the Role of the Cyclopropyl (B3062369) Group in Modulating Biological Activity

The cyclopropyl group, a three-membered carbocycle, imparts unique physicochemical properties to a molecule that are distinct from larger cycloalkanes or simple alkyl groups. researchgate.net Its strained ring structure results in C-C bonds with significant p-character, allowing it to engage in electronic interactions, such as hyperconjugation, and to act as an electron-donating group. rsc.org In the context of 2-(3-cyclopropylphenyl)acetic acid, the cyclopropyl moiety can influence biological activity in several ways:

Conformational Constraint: The rigid nature of the cyclopropyl ring can restrict the rotational freedom of the phenyl ring, potentially locking the molecule into a bioactive conformation that is favorable for binding to a biological target. unl.pt This conformational restriction can enhance binding affinity and selectivity.

Electronic Effects: The cyclopropyl group is known to be electron-releasing, which can modulate the acidity of the acetic acid moiety and the electron density of the aromatic ring. These electronic modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. rsc.org

Metabolic Stability: The presence of a cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation that might occur on a comparable isopropyl or t-butyl group. This can lead to an improved pharmacokinetic profile.

The electrophilic nature of the cyclopropyl ring also means it can potentially react with nucleophilic residues like amino acids within a biological target, which could be a factor in its mechanism of action. researchgate.net

Impact of Aromatic Substitutions on the Pharmacological Profile of this compound Analogues

The position of the cyclopropyl group on the phenylacetic acid scaffold is critical. The parent compound has the cyclopropyl group at the meta position relative to the acetic acid side chain. Moving this group to the ortho or para positions would significantly alter the molecule's spatial and electronic properties.

Ortho-substitution: Placing the cyclopropyl group at the ortho position would introduce significant steric hindrance around the acetic acid side chain. This could force the carboxyl group out of the plane of the aromatic ring, potentially disrupting key binding interactions with a target receptor. However, in some cases, this steric clash can lead to conformational restriction that enhances activity.

Meta-substitution: The meta position, as seen in the parent compound, provides a balance between electronic influence on the ring and steric separation from the acetic acid side chain.

Para-substitution: A para-cyclopropyl group would exert its electronic influence most strongly on the acetic acid moiety through resonance and inductive effects. Studies on other aromatic compounds have shown that a para-cyclopropyl substituent is strongly activating. rsc.org

The following table illustrates the hypothetical impact of positional isomerism on biological activity.

| Compound | Position of Cyclopropyl Group | Predicted Relative Activity | Rationale |

| 1 | 2-(2-Cyclopropylphenyl)acetic acid | Lower | Potential for steric hindrance with the acetic acid side chain, altering the binding conformation. |

| 2 | This compound | Moderate (Baseline) | Balanced steric and electronic profile. |

| 3 | 2-(4-Cyclopropylphenyl)acetic acid | Higher | Strong electronic activation from the para position may enhance binding or intrinsic activity. rsc.org |

Introducing additional substituents onto the aromatic ring of this compound can fine-tune its pharmacological profile. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—will dictate their effect.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or a trifluoromethyl group (CF₃), for example, can increase the acidity of the carboxylic acid and may introduce new interactions (e.g., halogen bonding). Their placement can significantly impact activity; for instance, para-halogen substitution on similar scaffolds has been shown to yield considerable biological activity. nih.gov

Electron-Donating Groups (EDGs): Groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) can increase the electron density of the aromatic ring. This can affect receptor binding and the molecule's metabolic profile.

Steric Effects: Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity through steric clashes. The interplay between steric and electronic effects is crucial. For example, a bulky group at a position adjacent to the cyclopropyl or acetic acid moiety could force a change in the molecule's preferred conformation.

The table below summarizes the expected effects of various substituents on the activity of this compound analogues.

| Analogue | Aromatic Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| 4 | 4-Chloro | Electron-withdrawing | Minimal | Potential for increased activity due to favorable electronic changes and potential for new binding interactions. nih.gov |

| 5 | 4-Methyl | Electron-donating | Minimal | May slightly alter activity depending on the electronic requirements of the target. |

| 6 | 2-Fluoro | Electron-withdrawing | Minimal | Could induce a conformational twist due to ortho-substitution, with unpredictable effects on activity. |

| 7 | 5-Trifluoromethyl | Strongly Electron-withdrawing | Moderate | Likely to significantly alter electronic properties and could enhance binding if a suitable pocket is available. |

Significance of the Acetic Acid Side Chain for Molecular Recognition and Activity

The acetic acid side chain is a common feature in many biologically active compounds, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs), where it serves as a critical pharmacophore. nih.gov Its primary role is to act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in strong ionic interactions with positively charged residues (e.g., arginine or lysine) in the active site of a target protein. nih.gov

For this compound, the acetic acid moiety is indispensable for molecular recognition and activity. Key functions include:

Anchoring to the Target: The carboxylate group often serves as the primary anchor, locking the molecule into the binding site. nih.gov

Orienting the Molecule: The interaction of the acid group dictates the orientation of the cyclopropylphenyl portion of the molecule within the binding pocket, allowing other parts of the molecule to make favorable contacts.

Solubility: The polar, ionizable nature of the acetic acid group contributes to the aqueous solubility of the compound, which is important for its pharmacokinetic properties.

Modification of this side chain, for instance, by converting it to an ester or an amide, would likely lead to a significant loss of activity, underscoring its importance. Many acidic drugs with anti-inflammatory properties rely on this functional group to inhibit enzymes like cyclooxygenase (COX). nih.govnih.gov

Stereochemical Influence on the Biological Activity of Chiral this compound Analogues

If a substituent is introduced at the α-carbon of the acetic acid side chain (the carbon attached to both the phenyl ring and the carboxyl group), a chiral center is created. This gives rise to two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. csbsju.edu This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov

For chiral analogues of this compound, such as 2-(3-cyclopropylphenyl)propanoic acid, it is expected that one enantiomer (the eutomer) will show higher activity than the other (the distomer). This stereoselectivity is a hallmark of specific drug-receptor interactions. nih.gov For many profen-class NSAIDs, the (S)-enantiomer is the more active form.

The following table illustrates the potential for stereochemical differentiation in biological activity.

| Chiral Analogue | Enantiomer | Hypothetical Biological Activity (IC₅₀) | Rationale |

| 2-(3-cyclopropylphenyl)propanoic acid | (S)-enantiomer | 10 µM | The (S)-configuration may allow for an optimal three-point interaction with the chiral binding site. |

| 2-(3-cyclopropylphenyl)propanoic acid | (R)-enantiomer | >100 µM | The (R)-configuration may result in a steric clash or improper orientation within the binding site, leading to lower affinity. |

| Racemic Mixture | (R/S)-enantiomers | 20 µM | The observed activity is primarily due to the more active (S)-enantiomer. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized analogues, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

For a series of this compound derivatives, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a diverse set of analogues with variations in aromatic substituents, side chain length, and other structural features.

Descriptor Calculation: For each analogue, a range of physicochemical properties (descriptors) would be calculated. These can include electronic descriptors (e.g., Hammett constants, partial charges), steric descriptors (e.g., molar refractivity, van der Waals volume), and lipophilicity descriptors (e.g., logP).

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed biological activity (e.g., IC₅₀). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds.

A hypothetical QSAR equation for this series might look like:

log(1/IC₅₀) = a(logP) - b(σ) + c(Es) + d

Where:

log(1/IC₅₀) is the biological activity.

logP represents lipophilicity.

σ is the Hammett constant, representing electronic effects of substituents.

Es is the Taft steric parameter.

a, b, c, d are coefficients determined by the regression analysis.

Such a model would provide quantitative insights into the SAR, indicating, for example, the optimal lipophilicity for activity or whether electron-withdrawing or electron-donating groups are preferred at a particular position.

Pharmacological and Biological Research on 2 3 Cyclopropylphenyl Acetic Acid: in Vitro and Preclinical Models

Molecular Target Identification and Validation

T-type Calcium Channel Modulation by 2-(3-Cyclopropylphenyl)acetic Acid Derivatives

In Vitro Inhibition of Calcium Influx

Consequently, the generation of an article with the specified content, including data tables and detailed research findings, cannot be fulfilled at this time due to the lack of available primary research on this compound.

Subtype Selectivity Profiling (e.g., CaV3.1, CaV3.2, CaV3.3)

The activity of compounds structurally related to this compound has been investigated against the three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3. These channels are key regulators of neuronal excitability. nih.govnih.gov The selectivity profile of a compound against these subtypes is crucial as each may be implicated in different physiological and pathophysiological processes. elifesciences.org

Research into T-type calcium channel blockers has identified several compounds with varying degrees of selectivity. For instance, the ortho-phenoxyanilide derivative, MONIRO-1, demonstrated a preferential inhibition of T-type channels over N-type (CaV2.2) and L-type (CaV1.2, CaV1.3) channels. flinders.edu.au Within the T-type family, MONIRO-1 showed the highest potency against hCaV3.2, followed by hCaV3.1 and hCaV3.3. flinders.edu.au

Cryo-electron microscopy studies of the CaV3.2 channel in complex with selective antagonists have provided insights into the structural basis of their inhibitory activity. nih.gov Notably, compounds containing a cyclopropylphenyl group, such as ACT-709478 and TTA-A2, physically obstruct the ion channel's pore. nih.gov This structural feature is shared with this compound, suggesting a potential for similar interactions. The binding of these molecules can be influenced by their ability to penetrate different fenestrations within the channel structure, which contributes to their state-dependent activity and subtype selectivity. nih.gov

Another example of a selective T-type channel blocker is (3R,5S)‐31c, which, while being a pan-T-type channel inhibitor, exhibits a tenfold higher affinity for CaV3.3 channels compared to CaV3.1 and CaV3.2 isoforms. nih.gov The following table summarizes the inhibitory concentrations (IC50) of selected T-type calcium channel blockers against the different subtypes.

Table 1: Subtype Selectivity of Various T-Type Calcium Channel Blockers

| Compound | CaV3.1 IC50 (µM) | CaV3.2 IC50 (µM) | CaV3.3 IC50 (µM) | Reference |

| MONIRO-1 | 3.3 ± 0.3 | 1.7 ± 0.1 | 7.2 ± 0.3 | flinders.edu.au |

| (3R,5S)‐31c | ~0.140 | ~0.100 | ~0.011 | nih.gov |

Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2/DP2) and Prostanoid D receptor (DP/DP1) Antagonism

Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, exerting its effects through two receptors: the prostanoid D receptor (DP/DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). The antagonism of these receptors, particularly CRTH2, is a therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. nih.gov Acetic acid derivatives, including those from the indole-3-acetic acid family, have been identified as potent and selective antagonists of the CRTH2 receptor. nih.gov Given its structure as a phenylacetic acid derivative, this compound falls into a class of compounds with the potential for CRTH2 antagonism.

The CRTH2 receptor is responsible for mediating the recruitment of Th2 lymphocytes, eosinophils, and basophils during allergic responses. Antagonists of this receptor can effectively block these inflammatory processes.

Receptor Binding Assays in Recombinant Cell Lines

To determine the affinity and selectivity of potential antagonists for the CRTH2 and DP1 receptors, receptor binding assays are commonly employed. These assays typically use recombinant cell lines, such as human embryonic kidney (HEK) or Chinese hamster ovary (CHO) cells, that have been engineered to express the human CRTH2 or DP1 receptor.

In these experiments, the ability of a test compound to displace a radiolabeled ligand, such as [3H]PGD2, from the receptor is measured. The results are usually expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the radioligand binding. For instance, studies on indole-3-acetic acid derivatives have demonstrated their high affinity for the CRTH2 receptor, with Ki values often in the low nanomolar range, while showing significantly lower affinity for the DP1 receptor, indicating high selectivity.

Functional Antagonism in PGD2-Mediated Cellular Responses

Beyond receptor binding, it is crucial to assess the functional antagonism of a compound in cellular systems. These assays measure the ability of an antagonist to inhibit the cellular responses induced by the natural ligand, PGD2. A common functional assay involves measuring changes in intracellular calcium levels. Activation of the Gαi-coupled CRTH2 receptor by PGD2 leads to an increase in intracellular calcium. A potent antagonist will block this PGD2-induced calcium mobilization in a concentration-dependent manner.

Another important functional assay is the inhibition of cell migration, or chemotaxis. Since CRTH2 is a chemoattractant receptor, its activation by PGD2 induces the migration of inflammatory cells like eosinophils and Th2 lymphocytes. The efficacy of a CRTH2 antagonist can be quantified by its ability to inhibit this PGD2-mediated chemotaxis.

Lysine-Specific Demethylase 1 (LSD1) Inhibition by Structurally Related Compounds

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in gene regulation through the demethylation of histone proteins. Aberrant LSD1 activity has been linked to various cancers, making it an attractive therapeutic target. A class of compounds that has been extensively studied as LSD1 inhibitors are derivatives of tranylcypromine (B92988), which contains a cyclopropylamine (B47189) functional group. This structural feature is shared with this compound, suggesting a potential for related compounds to inhibit LSD1.

Tranylcypromine itself is known to inhibit the structurally related monoamine oxidases A and B (MAO-A and MAO-B). Research has focused on developing tranylcypromine derivatives that are potent and selective inhibitors of LSD1.

Enzyme Inhibition Kinetics and Potency

The potency of LSD1 inhibitors is typically determined through in vitro enzyme inhibition assays. These assays measure the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50% (IC50). Studies on conformationally-restricted tranylcypromine-based inhibitors have identified compounds with high potency against LSD1. For example, compounds 18b and 19b from one such study were found to be the most potent LSD1 inhibitors within their series. The kinetics of inhibition are also studied to understand the mechanism of action, such as whether the inhibition is reversible or irreversible, and competitive or non-competitive.

Table 2: Inhibitory Potency of Selected Tranylcypromine Derivatives against LSD1

| Compound | LSD1 IC50 (nM) | Reference |

| RN-1 | 70 | |

| GSK-LSD1 | 16 |

Selectivity against Related FAD-Dependent Enzymes (e.g., MAOA/B)

A critical aspect of developing LSD1 inhibitors is ensuring their selectivity over other FAD-dependent enzymes, particularly MAO-A and MAO-B, to avoid off-target effects. The structural similarity between the catalytic domains of LSD1 and the MAOs presents a challenge for achieving high selectivity.

Many research efforts have focused on synthesizing tranylcypromine analogs and screening them for their inhibitory activity against both LSD1 and the MAOs. This has led to the discovery of compounds with excellent selectivity. For instance, compounds 18b and 19b were found to be over 10,000-fold more selective for LSD1 compared to MAO-A and MAO-B. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for side effects associated with MAO inhibition.

Table 3: Selectivity Profile of LSD1 Inhibitors against MAO-A and MAO-B

| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs MAO-A/B) | Reference |

| Compound 18b | Potent | >10,000-fold vs LSD1 | >10,000-fold vs LSD1 | >10,000-fold | |

| Compound 19b | Potent | >10,000-fold vs LSD1 | >10,000-fold vs LSD1 | >10,000-fold |

Exploration of Other Potential Molecular Targets Based on Structural Similarity

No studies have been published that explore the molecular targets of this compound or its close structural analogs. While broader classes of phenylacetic acids have been investigated for their affinity to targets like peroxisome proliferator-activated receptors (PPARs) and cyclooxygenase (COX) enzymes, there is no specific data for derivatives containing a cyclopropyl (B3062369) group at the meta-position of the phenyl ring.

Mechanistic Investigations at the Molecular and Cellular Level

Detailed mechanistic studies for this compound are absent from the scientific literature. This includes a lack of information on:

Preclinical In Vivo Pharmacological Evaluation in Animal Models

There is no record of this compound having undergone preclinical evaluation in animal models. Consequently, no data on its in vivo efficacy, pharmacokinetics, or biodistribution is available.

Due to this profound lack of specific research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research is required to elucidate the pharmacological profile of this compound.

Analgesic Activity Assessment

The evaluation of a compound's pain-relieving potential is a critical step in preclinical research. This is typically achieved through a battery of tests in animal models, each designed to assess different facets of analgesia, from peripheral to centrally mediated effects.

The acetic acid-induced writhing test is a widely used method for screening the peripheral analgesic activity of new compounds. In this model, a dilute solution of acetic acid is injected into the peritoneal cavity of a rodent, which irritates the serous membranes and causes a characteristic stretching and writhing response. This response is a result of the localized inflammatory process and the release of pain-mediating substances like prostaglandins. The efficacy of a potential analgesic is determined by its ability to reduce the number of writhes observed in a specific time frame compared to a control group.

A search of published studies did not provide specific data on the effects of this compound in the acetic acid-induced writhing test.

Table 1: Acetic Acid-Induced Writhing Test

| Parameter | Description | Reported Findings for this compound |

|---|---|---|

| Model | Acetic Acid-Induced Writhing in Rodents | Data not available in searched literature. |

| Endpoint | Reduction in the number of abdominal writhes | Data not available in searched literature. |

| Indication | Peripheral Analgesic Activity | Data not available in searched literature. |

To investigate whether a compound acts on the central nervous system to reduce pain, researchers employ thermal nociception tests like the hot plate and tail flick assays.

The hot plate test measures the time it takes for an animal, typically a mouse or rat, to show a pain response (like licking its paws or jumping) after being placed on a heated surface maintained at a constant temperature. An increase in the reaction time indicates a centrally mediated analgesic effect.

The tail flick test similarly assesses the reaction time to a thermal stimulus. An intense beam of light or heat is focused on the animal's tail, and the time taken for the animal to "flick" its tail away is measured. This is a spinal reflex that can be modulated by centrally acting analgesics.

Specific research detailing the performance of this compound in the hot plate or tail flick tests was not found in the available literature.

Table 2: Central Antinociception Models

| Test | Description | Reported Findings for this compound |

|---|---|---|

| Hot Plate Test | Measures reaction time to a thermal stimulus applied to the paws. | Data not available in searched literature. |

| Tail Flick Test | Measures latency of tail withdrawal from a radiant heat source. | Data not available in searched literature. |

The formalin test is a valuable model because it can differentiate between acute (neurogenic) and persistent (inflammatory) pain mechanisms. A small amount of formalin solution is injected into the animal's paw, eliciting a biphasic pain response.

Phase I (Early Phase): Occurs immediately after injection and lasts for about 5-10 minutes. This is considered acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.

Phase II (Late Phase): Begins after a brief quiescent period and can last for 20-40 minutes. This phase involves an inflammatory response and central sensitization within the spinal cord.

Compounds that are effective in Phase I are often strong analgesics, while those effective in Phase II typically have anti-inflammatory properties.

There is no specific data available in the searched literature regarding the efficacy of this compound in either phase of the formalin-induced pain model.

Anti-inflammatory Activity Evaluation (e.g., paw edema models)

The carrageenan-induced paw edema model is the standard for evaluating the acute anti-inflammatory activity of novel compounds. In this assay, a substance called carrageenan is injected into the sub-plantar tissue of a rat's or mouse's paw, inducing a localized and measurable inflammatory response, characterized by swelling (edema). The volume of the paw is measured at various time points after the injection, and the ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

No published results were found describing the evaluation of this compound in the carrageenan-induced paw edema model or other similar anti-inflammatory assays.

Table 3: Anti-inflammatory Activity Model

| Parameter | Description | Reported Findings for this compound |

|---|---|---|

| Model | Carrageenan-Induced Paw Edema in Rodents | Data not available in searched literature. |

| Endpoint | Reduction in paw volume (swelling) | Data not available in searched literature. |

| Indication | Acute Anti-inflammatory Activity | Data not available in searched literature. |

Efficacy in Specific Disease Models (e.g., metabolic disorders, allergic inflammatory diseases, neurological conditions)

Beyond general pain and inflammation, the therapeutic potential of a compound is often explored in specific disease models that mimic human conditions.

Metabolic Disorders: Acetic acid, the parent structure of many acetate (B1210297) derivatives, has been studied for its effects on glucose and lipid metabolism, but specific models for this compound are not documented.

Allergic Inflammatory Diseases: Models for conditions like asthma or allergic dermatitis would be used to assess a compound's ability to modulate immune responses.

Neurological Conditions: Research into a related compound, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid, has explored its potential neuroprotective efficacy in models of cognitive deficits. However, no such studies were found for this compound.

A review of the literature did not yield any studies assessing the efficacy of this compound in preclinical models of metabolic, allergic, or neurological disorders.

Development and Characterization of Novel Preclinical Models for this compound Research

The advancement of preclinical research often involves the development of more sophisticated and human-relevant models, such as organ-on-a-chip platforms or specialized genetic animal models. These advanced in vitro models aim to better predict human responses to drug candidates and adhere to the principles of reducing and refining the use of animals in research.

There is no information in the available literature to suggest that novel preclinical models have been specifically developed or characterized for the study of this compound.

Computational and Theoretical Chemistry Approaches for 2 3 Cyclopropylphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations can determine the three-dimensional structure, electron distribution, and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. youtube.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. irjweb.com DFT calculations focus on the electron density to determine the energy and properties of a molecule, providing deep insights into its chemical nature. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is associated with the molecule's electron affinity and its reactivity towards nucleophiles. mdpi.com

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more polarizable and reactive. nih.gov

For 2-(3-Cyclopropylphenyl)acetic acid, an FMO analysis would reveal its kinetic stability and the likely sites for electrophilic and nucleophilic attack. Although specific published data for this compound is unavailable, the results of such a calculation would typically be presented as follows:

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. wolfram.comresearchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and typically correspond to hydrogen atoms, particularly acidic protons. researchgate.net

Green Regions: Represent areas of neutral potential. researchgate.net

An MEP map of this compound would clearly identify the acidic proton of the carboxylic acid group as a positive (blue) region and the carbonyl oxygen as a negative (red) region, providing a visual guide to its reactivity and intermolecular interaction sites, such as hydrogen bonding. uni-muenchen.de

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netosti.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy. rsc.org

They are computationally more demanding than DFT but can provide benchmark results for molecular geometries, energies, and other properties. osti.govrsc.org An ab initio study of this compound could provide highly reliable data on its conformational energies and electronic properties, serving as a gold standard for validating results from less computationally intensive methods like DFT. However, no specific ab initio computational studies for this compound are currently available in the surveyed literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Binding Modes and Affinities

The process of molecular docking involves placing the ligand, in this case, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov

Binding Mode: Docking predicts the specific pose of the ligand within the receptor's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues. nih.gov

Binding Affinity: The docking score provides a quantitative estimate of how strongly the ligand binds to the receptor. Lower binding energy values typically indicate a more stable and favorable interaction.

A molecular docking study of this compound against a relevant biological target, such as an enzyme implicated in a disease pathway, would provide valuable predictions about its potential as an inhibitor. While no such specific studies have been published, the results would typically be summarized in a table detailing the binding interactions and energies.

Table 2: Illustrative Molecular Docking Results This table presents hypothetical data for illustrative purposes, as specific docking studies for this compound were not found in the searched literature.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase | -8.2 | ARG 145, LYS 88 | Hydrogen Bond |

| LEU 190, VAL 75 | Hydrophobic |

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the identification of key amino acid residues within the binding pocket that are crucial for the ligand's affinity and selectivity. For analogues of this compound, such as derivatives of 2-(3-benzoylphenyl)propanoic acid, docking studies have been instrumental in elucidating their mechanism of action. nih.govtechnologynetworks.com

In a hypothetical docking study of this compound into a target protein, such as a cyclooxygenase (COX) enzyme, the acetic acid moiety would be expected to form critical hydrogen bonds with polar residues in the active site. The cyclopropylphenyl group would likely occupy a hydrophobic pocket, with the cyclopropyl (B3062369) substituent potentially influencing the compound's conformation and interaction with specific residues. The key interacting residues would be identified by analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein.

Table 1: Illustrative Key Interacting Residues for a Hypothetical Protein Target

| Interaction Type | Potential Interacting Residue | Ligand Moiety Involved |

| Hydrogen Bond | Arginine, Tyrosine, Serine | Carboxylic Acid |

| Hydrophobic | Leucine, Valine, Isoleucine | Phenyl Ring |

| Hydrophobic | Alanine, Proline | Cyclopropyl Group |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability, conformational changes, and the energetics of binding over time.

Simulation of Binding and Dissociation Pathways

Advanced MD simulation techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be employed to simulate the process of a ligand binding to or unbinding from a protein. These simulations can help to map the energy landscape of the binding process and identify potential transition states and intermediate conformations. While direct studies on this compound are lacking, research on similar small molecules demonstrates the feasibility of these approaches. chemrxiv.org Such simulations could provide a detailed, step-by-step understanding of the molecular events that govern the association and dissociation of this compound from its target, offering valuable information for the design of molecules with optimized kinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding lead optimization.

Development of Predictive Models for Biological Activity of this compound Analogues

To develop a QSAR model for analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model would have high predictive power, as indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Table 2: Example of Descriptors for a QSAR Model of this compound Analogues

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Wiener Index | Molecular branching |

De novo Design and Virtual Screening of Novel Derivatives

Once a reliable QSAR or 3D-QSAR model is established, it can be used for the de novo design of new molecules with potentially improved activity. These models provide a virtual feedback loop, allowing chemists to design and evaluate the potential activity of novel derivatives of this compound before committing to their synthesis. Furthermore, these models can be employed in virtual screening campaigns to rapidly assess large compound libraries and identify potential hits that share the desired structural features for activity against a specific biological target. This computational-driven approach significantly accelerates the early stages of drug discovery.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of discovery and development. nih.govijprajournal.com In the absence of extensive experimental data for this compound, computational, or in silico, methods provide valuable predictions of its pharmacokinetic profile. nih.gov These approaches utilize quantitative structure-activity relationship (QSAR) models and other algorithms to estimate how the compound is likely to behave within a biological system based on its molecular structure. researchgate.netnih.gov

Detailed research findings from computational screening of small molecules, including derivatives of phenylacetic acid, have established a framework for predicting the ADME characteristics of novel compounds. researchgate.netnih.gov These predictive models are built upon large datasets of experimentally determined properties and are designed to identify potential liabilities, such as poor absorption or rapid metabolism, before resource-intensive laboratory studies are undertaken. ijprajournal.comoptibrium.com

For this compound, in silico models can predict a range of physicochemical and pharmacokinetic parameters. These predictions are based on its structural features, including the presence of a carboxylic acid group, a cyclopropyl moiety, and a phenyl ring.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule heavily influence its ADME profile. For this compound, these are predicted as follows:

| Property | Predicted Value | Significance in ADME |

| Molecular Weight | 176.21 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 | Indicates lipophilicity, affecting absorption and distribution. |

| pKa (Acid Dissociation Constant) | ~4.5 | Determines the ionization state at physiological pH, impacting solubility and transport. |

| Polar Surface Area (PSA) | 37.3 Ų | Influences membrane permeability and interactions with transporters. |

This data is generated based on established computational models for small molecules and should be considered predictive.

Predicted ADME Properties

Based on its physicochemical characteristics, the ADME properties of this compound can be estimated using various validated in silico models.

| ADME Parameter | Predicted Outcome | Detailed Research Implications |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | The combination of moderate lipophilicity and a relatively small polar surface area suggests good absorption from the gastrointestinal tract. optibrium.com |

| Caco-2 Permeability | Moderate to High | Models predict efficient passive diffusion across the intestinal epithelial barrier. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | As an acidic compound, it is expected to bind significantly to albumin in the plasma, which would affect its free concentration and tissue distribution. |

| Blood-Brain Barrier (BBB) Penetration | Low | The presence of an ionizable carboxylic acid group at physiological pH generally limits penetration across the blood-brain barrier. nih.gov |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2C9) | Arylacetic acid derivatives have been noted to interact with CYP enzymes. In silico docking studies would be required to predict specific interactions. researchgate.net |

| Major Metabolic Pathways | Oxidation, Glucuronidation | The cyclopropyl and phenyl rings are potential sites for oxidative metabolism by CYP enzymes. The carboxylic acid group is a primary site for conjugation via glucuronidation. |

| Excretion | ||

| Primary Route of Excretion | Renal | Following metabolism to more polar derivatives, the compound and its metabolites are likely to be cleared by the kidneys. |

This data represents predictions from common in silico ADME models and has not been experimentally verified.

The in silico assessment of this compound suggests that it possesses drug-like properties, including good potential for oral absorption. nih.gov However, its high plasma protein binding and potential for metabolism through common pathways are significant factors that would influence its pharmacokinetic behavior in vivo. These computational predictions provide a foundational understanding and guide potential future experimental studies. nih.gov

Preclinical Metabolic and Pharmacokinetic Research on 2 3 Cyclopropylphenyl Acetic Acid and Its Derivatives

In Vitro Metabolic Stability Studies

In preclinical drug development, understanding the metabolic stability of a compound is crucial for predicting its behavior in the body. These studies are typically the first step in characterizing a new chemical entity's pharmacokinetic properties.

Evaluation in Hepatic Microsomes (e.g., Human Liver Microsomes)

The primary goal of assessing a compound in hepatic microsomes is to determine its metabolic stability, which helps in predicting its clearance and potential for drug-drug interactions. Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.

The standard procedure involves incubating the test compound, such as 2-(3-Cyclopropylphenyl)acetic acid, with liver microsomes and a cofactor like NADPH. The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate the intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug without physiological limitations. This data is essential for predicting the hepatic clearance and the subsequent half-life of the compound in vivo.